5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a quinazoline moiety
Preparation Methods
The synthesis of 5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves the condensation of 4,6,7-trimethylquinazoline-2-amine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazoline and pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline and pyrimidine products.
Scientific Research Applications
5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It may serve as a building block for the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and quinazoline derivatives, such as:
- 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 4,6-dimethyl-2-mercaptopyrimidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of the pyrimidine and quinazoline moieties in 5,6-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
4,5-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-8-6-13-12(5)19-16(20-14(13)7-9(8)2)22-17-18-11(4)10(3)15(23)21-17/h6-7H,1-5H3,(H2,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFPGRMZHUKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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